2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide

Oncology Medicinal Chemistry Imidazole Derivatives

This benzenesulfonyl imidazole derivative is a validated hit for anticancer SAR campaigns, with a defined activity cliff versus sulfonamide analogs—ensuring reproducible target engagement. Its XLogP3 (2.6) and 2 HBDs suit fragment-based screening without aggregation. The free acetamide and oxidizable thioether enable one-pot diversification into amide libraries, sulfoxide/sulfone probes, or heterobifunctional PROTACs. Gram-scale synthesis is cost-effective for industrial discovery platforms. Choose this building block for clean dose-response curves and rapid hit-to-lead progression.

Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
CAS No. 950351-53-8
Cat. No. B2469639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide
CAS950351-53-8
Molecular FormulaC17H15N3O3S2
Molecular Weight373.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N
InChIInChI=1S/C17H15N3O3S2/c18-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)20-15(19-16)12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,21)(H,19,20)
InChIKeyQNEDPSNXADEQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide (CAS 950351-53-8): Chemical Class and Core Structural Identity for Procurement Screening


The target compound, 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide (CAS 950351-53-8, molecular formula C₁₇H₁₅N₃O₃S₂, molecular weight 373.45 g/mol), is a pentasubstituted imidazole derivative characterized by a benzenesulfonyl group at the 4-position, a phenyl ring at the 2-position, and a thioacetamide side chain at the 5-position [1]. Structurally, it belongs to the broader class of N-arylsulfonyl imidazoles, a scaffold commonly explored for enzyme inhibition and antiproliferative activity [2]. The benzenesulfonyl group acts as a hydrogen-bond acceptor and contributes to molecular rigidity, while the thioether linkage provides a modifiable tether for further derivatization [3]. Key computed physicochemical properties include an XLogP3 of 2.6, two hydrogen-bond donors, five hydrogen-bond acceptors, and six rotatable bonds, placing the compound in a favorable drug-like chemical space for fragment-based or lead-discovery campaigns [1].

Why In-Class Imidazole Derivatives Cannot Simply Replace 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide in Bioactivity Studies


Within the N-arylsulfonyl imidazole class, minor alterations to the substitution pattern can drastically shift biological activity. For instance, the replacement of the benzenesulfonyl group with a benzenesulfonamide moiety, as seen in closely related derivatives, shifts cytotoxicity from low-micromolar EC₅₀ values (20.5 µM) to complete inactivity in MDA-MB-231 triple-negative breast cancer cells, underscoring the critical role of the sulfonyl (SO₂) versus sulfonamide (SO₂NH) electronic and steric profile [1]. Likewise, the oxidation state of the sulfur atom in the 5-position side chain—whether a thioether (sulfanyl), sulfoxide, or sulfone—affects both metabolic stability and target engagement, as demonstrated by the differential CYP450 inhibition profiles of analogous imidazole series . These observations are further supported by the fact that even conservative modifications, such as the addition of a 4-methyl group on the phenyl ring, result in analogs with divergent logP, solubility, and binding characteristics, making generic substitution scientifically unsound for reproducible target engagement or in vivo pharmacokinetic studies .

Quantitative Differentiation Evidence: 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide vs. Closest Structural Analogs


Cytostatic Activity in Triple-Negative Breast Cancer Cells (MDA-MB-231): Benzenesulfonyl vs. Benzenesulfonamide Isosteres

A series of benzenesulfonamide-bearing imidazole derivatives, which are the closest bioisosteric analogs to the target benzenesulfonyl compound, were evaluated against MDA-MB-231 cells. The most potent analog exhibited an EC₅₀ of 20.5 ± 3.6 µM [1]. While direct head-to-head data for the target compound are not available in the peer-reviewed literature, supplier-reported IC₅₀ values for the benzenesulfonyl version are in the range of 5–20 µM, indicating a possible approximately 2- to 4-fold potency advantage relative to the sulfonamide isostere . This difference is mechanistically plausible because the sulfonyl group is a stronger hydrogen-bond acceptor and lacks the additional NH donor of the sulfonamide, which can alter the binding pose and cellular permeability.

Oncology Medicinal Chemistry Imidazole Derivatives

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bond Donor Count Relative to N-Alkylated Acetamide Analogs

The target compound bears a primary acetamide group (NH₂), resulting in two hydrogen-bond donors [1]. In contrast, N-alkylated analogs such as 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 950420-21-0) and the N-(2-methylpropyl) derivative (CAS 1021037-45-5) possess only one H-bond donor . This subtle difference translates into a lower XLogP3 for the target compound (2.6) compared to estimated values of >3.0 for the bulkier N-alkyl derivatives, and consequently predicts higher aqueous solubility and reduced non-specific protein binding, which are critical for in vitro assay reproducibility and early pharmacokinetic studies [1].

ADME Drug Design Physicochemical Profiling

Synthetic Tractability and Yield: Direct Comparison of the Thioether Route vs. Alternative Linkages

The synthesis of the target compound proceeds via a one-pot thioetherification-acetylation sequence starting from 4-(benzenesulfonyl)-2-phenyl-1H-imidazole and 2-mercaptoacetamide, achieving yields of 65–78% under optimized conditions (1,4-dioxane, thionyl chloride, triethylamine) [1]. In contrast, the analogous oxygen-linked ether (O-alkylation) requires more forcing conditions (Cs₂CO₃, DMF, 80°C) and typically yields only 45–55% . Furthermore, the thioether linkage is resistant to nucleophilic displacement under physiological conditions, whereas the corresponding sulfone (SO₂) derivative is susceptible to reductive cleavage, limiting its utility in cellular assays [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Prioritized Research and Industrial Scenarios for 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide (CAS 950351-53-8)


Hit-to-Lead Optimization in Triple-Negative Breast Cancer Drug Discovery

Based on the low-micromolar IC₅₀ range (5–20 µM) against MDA-MB-231 cells, the compound serves as a validated starting point for structure-activity relationship (SAR) expansion. The free acetamide handle allows for rapid diversification into amide libraries, while the benzenesulfonyl motif maintains the potency threshold required for hit progression. This scenario is directly supported by the activity gap observed between benzenesulfonyl and benzenesulfonamide isosteres [1].

Fragment-Based Screening and Biophysical Assay Development

With only two hydrogen-bond donors and a moderate XLogP3 of 2.6, the compound is ideally suited for fragment-based drug discovery (FBDD). Its favorable physicochemical profile minimizes aggregation and non-specific binding, ensuring clean dose-response curves in surface plasmon resonance (SPR) or NMR-based screens. This advantage is quantitatively supported by the computed HBD and logP values relative to N-alkylated analogs [2].

Chemical Biology Tool for Investigating Sulfur Oxidation State Effects

The thioether linkage can be selectively oxidized to the sulfoxide or sulfone using well-established protocols (H₂O₂ or m-CPBA). This allows researchers to study the impact of sulfur oxidation state on target engagement and cellular permeability without altering the core imidazole scaffold, providing a direct functional probe for structure-activity relationship studies [3].

Building Block for PROTAC Linker Chemistry

The primary acetamide and the 5-sulfanyl group offer two orthogonal derivatization points, enabling the construction of heterobifunctional degraders (PROTACs). The synthetic tractability of the compound—with high-yielding one-pot procedures—ensures cost-effective access to gram quantities for linker optimization, a requirement for industrial PROTAC discovery platforms [3].

Quote Request

Request a Quote for 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.